
(5,6-Dichloro-2-pyridyl)methanamine dihydrochloride
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Overview
Description
1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8Cl4N2. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxyl or amino groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-2-yl)methanamine dihydrochloride
- (5,6-Dichloropyridin-3-yl)methanamine
- 2,3-Dichloropyridine-4-boronic acid
- 5,6-Dichloropicolinic acid
Uniqueness
1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C6H8Cl4N2 |
---|---|
Molecular Weight |
249.9 g/mol |
IUPAC Name |
(5,6-dichloropyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.2ClH/c7-5-2-1-4(3-9)10-6(5)8;;/h1-2H,3,9H2;2*1H |
InChI Key |
GRIYYELBZHHZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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